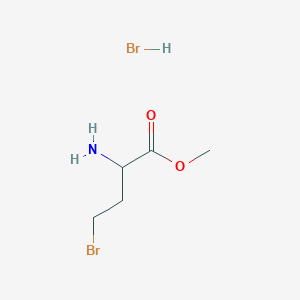
(s)-methyl 2-amino-4-bromobutanoate hbr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-Methyl 2-amino-4-bromobutanoate hydrobromide is a chemical compound with the molecular formula C5H11Br2NO2 It is a derivative of butanoic acid and contains both amino and bromine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-methyl 2-amino-4-bromobutanoate hydrobromide typically involves the bromination of a precursor compound, followed by esterification and amination reactions. One common method involves the following steps:
Bromination: The precursor compound, such as butanoic acid, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 4-bromobutanoic acid.
Esterification: The 4-bromobutanoic acid is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form methyl 4-bromobutanoate.
Amination: The methyl 4-bromobutanoate is reacted with ammonia (NH3) or an amine source under controlled conditions to introduce the amino group, resulting in (s)-methyl 2-amino-4-bromobutanoate.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
Industrial production of (s)-methyl 2-amino-4-bromobutanoate hydrobromide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(s)-Methyl 2-amino-4-bromobutanoate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or thiol (SH-), leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, while reduction can convert it to an amine or amide.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, or it can participate in esterification reactions to form new esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or thiols are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification and Hydrolysis: Acidic or basic catalysts are used depending on the desired reaction.
Major Products Formed
Substitution: Formation of hydroxyl, cyano, or thiol derivatives.
Oxidation: Formation of nitro or nitrile derivatives.
Reduction: Formation of amine or amide derivatives.
Esterification and Hydrolysis: Formation of new esters or carboxylic acids.
科学研究应用
(s)-Methyl 2-amino-4-bromobutanoate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (s)-methyl 2-amino-4-bromobutanoate hydrobromide involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Methyl 2-amino-4-chlorobutanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-amino-4-fluorobutanoate: Contains a fluorine atom instead of bromine.
Methyl 2-amino-4-iodobutanoate: Contains an iodine atom instead of bromine.
Uniqueness
(s)-Methyl 2-amino-4-bromobutanoate hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological systems.
属性
IUPAC Name |
methyl 2-amino-4-bromobutanoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2.BrH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMPDCWUYYMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














